

Application Notes and Protocols for CHIR-99021 in In Vitro Studies

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Compound of Interest

Compound Name: Chir 4531

Cat. No.: B1668625

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Note: The compound "**Chir 4531**" is not found in the scientific literature. It is presumed that the intended compound is CHIR-99021, a well-characterized and potent GSK-3 inhibitor. All subsequent information pertains to CHIR-99021.

Introduction

CHIR-99021 is a highly selective and potent small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] It acts as an ATP-competitive inhibitor, targeting both GSK-3 α and GSK-3 β isoforms with high potency.[3][4] GSK-3 is a key component of the β -catenin destruction complex. By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation and subsequent proteasomal degradation of β -catenin.[1][2][5] This leads to the accumulation of β -catenin in the cytoplasm, followed by its translocation to the nucleus, where it activates the T-cell factor (TCF)/lymphoid-enhancing factor (LEF) family of transcription factors, thereby robustly activating the canonical Wnt signaling pathway.[1][2] This mechanism makes CHIR-99021 a valuable tool for a wide range of in vitro applications, particularly in stem cell biology and regenerative medicine.[5]

Mechanism of Action: Wnt/ β -Catenin Pathway Activation

The canonical Wnt signaling pathway is crucial for regulating cell fate, proliferation, and differentiation during embryonic development and tissue homeostasis.[5][6] In the absence of a Wnt ligand, GSK-3, as part of a destruction complex with Axin, Adenomatous Polyposis Coli

(APC), and Casein Kinase 1 α (CK1 α), phosphorylates β -catenin, marking it for ubiquitination and degradation.[4][5] CHIR-99021's inhibition of GSK-3 disrupts this process, effectively mimicking the activation of the Wnt pathway.

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